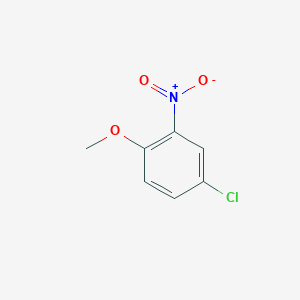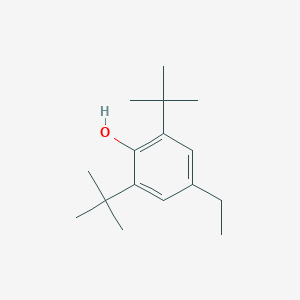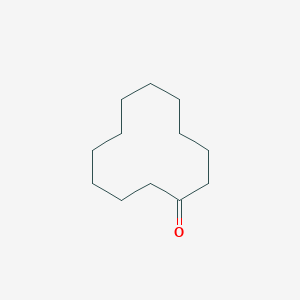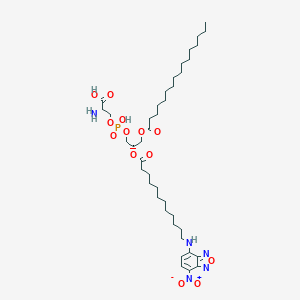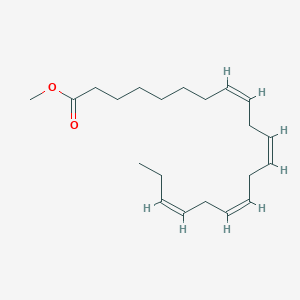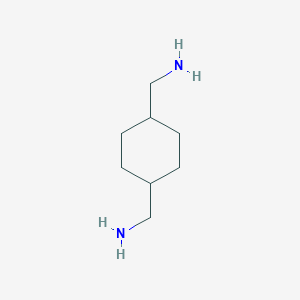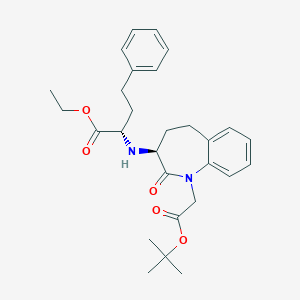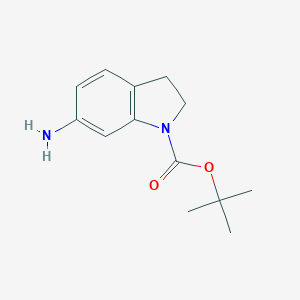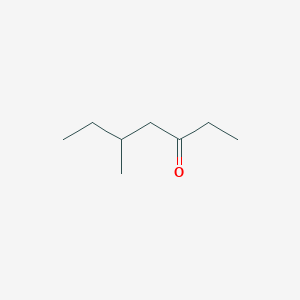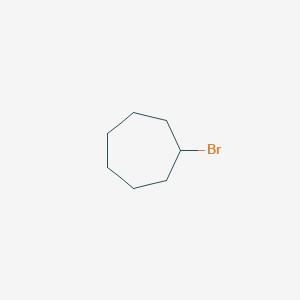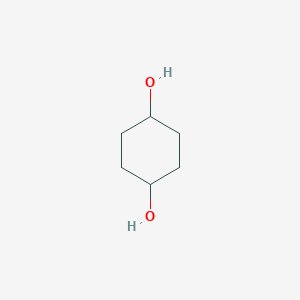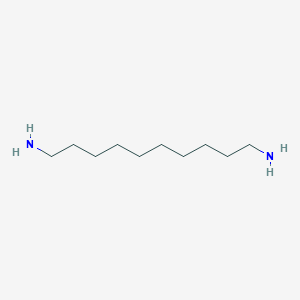
1,10-Diaminodecane
概要
説明
1,10-Diaminodecane, also known as diaminodecane or DA-10, is a polyamine compound that has been studied in various contexts due to its structural and chemical properties. It is a diamine with a ten-carbon chain and amino groups at each end, which makes it a flexible molecule for various chemical applications.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of diamines with other chemical entities. For instance, the synthesis of hexabromocyclododecane diastereomers involves the trans addition of bromine to different isomers of cyclododeca-1,5,9-triene, which can be related to the chemical reactivity of diamines like 1,10-diaminodecane . Additionally, the synthesis of macrocyclic tetraamines from the reaction of copper(II) cation with formaldehyde and carbon acids demonstrates the reactivity of diamines under certain conditions .
Molecular Structure Analysis
The molecular structure of 1,10-diaminodecane-related compounds has been characterized using various techniques. For example, the crystal structure of a Ni(II) complex with a related tetraazacyclododecane ligand has been determined by X-ray diffraction, revealing a distorted octahedral geometry around the Ni(II) ion . This suggests that 1,10-diaminodecane could also form complex geometries when interacting with metal ions.
Chemical Reactions Analysis
1,10-Diaminodecane and its derivatives participate in various chemical reactions. The compound has been used as an organo-template for the crystal engineering of polymeric polyiodides, demonstrating its utility in forming hydrogen-bonded frameworks . Additionally, the interaction of diaminodecane with the NMDA receptor indicates that it can bind to specific biological targets and modulate their activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,10-diaminodecane derivatives have been explored through spectroscopic methods. Infrared spectroscopy has been used to study the structure of Hofmann-dadn-type clathrates, where 1,10-diaminodecane acts as a bridging ligand, forming planar infinite polymeric sheets with metal ions . This highlights the compound's ability to form stable structures with metal ions and its potential applications in materials science.
科学的研究の応用
Bio-Based Poly(Amide Imide)s Production
1,10-Diaminodecane has been utilized in the synthesis of bio-based poly(amide imide)s (PAIs). This involves a two-step polymerization method, combining diimide diacid (DIDA) monomers with 1,10-diaminodecane. The resultant PAIs exhibit high thermal stabilities, with initial thermal decomposition temperatures exceeding 400 °C at 5% weight loss. The properties of these PAIs, such as glass transition temperature, tensile strength, and elongation at break, can be varied by altering the rigid group between two imide rings. This adaptation provides a way to fine-tune the properties of PAIs for specific applications, making them suitable for a wide range of uses due to their high thermal stability, low glass transition temperatures, and good mechanical strength.
Semiaromatic Copolyamide Synthesis
In another application, 1,10-diaminodecane is used in the synthesis of semiaromatic copolyamides. These materials are known for their heat resistance and flexibility. The precise role of 1,10-diaminodecane in this context is not detailed in the source, but it implies its involvement in the creation of polymers with specific desirable properties like high performance and adaptability in various applications.
Safety and Hazards
作用機序
Target of Action
1,10-Diaminodecane, also known as decamethylenediamine, is a synthetic polymer that is primarily used in the production of polymers and other industrial products . The primary targets of 1,10-Diaminodecane are the monomers in the polymerization process, where it acts as a linking agent to form long chains of repeating units .
Mode of Action
The mode of action of 1,10-Diaminodecane involves a polycondensation chemical reaction with other monomers. This reaction results in the creation of polymer chains by forming lengthy chains of repeating units . The presence of a starch-based backbone in certain polymers, such as Nylon-1010, contributes to their biodegradability .
Biochemical Pathways
In the case of biodegradable polymers like nylon-1010, microbial enzymes can target and break down the polymer’s starch-based segments, initiating the degradation process .
Pharmacokinetics
It is known that the compound is a colorless solid that is soluble in water and ethanol , which may influence its bioavailability.
Result of Action
The primary result of 1,10-Diaminodecane’s action is the formation of polymers through the polycondensation process. In the context of biodegradable polymers, the action of 1,10-Diaminodecane allows for the degradation of these polymers by microbial enzymes .
Action Environment
The action of 1,10-Diaminodecane can be influenced by various environmental factors. For instance, the degradation rates of a starch/Nylon-1010 blend, which uses 1,10-Diaminodecane in its synthesis, can be affected by factors such as microbial activity, temperature, pH, moisture content, and even the type of soil .
特性
IUPAC Name |
decane-1,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZOAVZWJBZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060953 | |
| Record name | 1,10-Decanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS] | |
| Record name | 1,10-Diaminodecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,10-Diaminodecane | |
CAS RN |
646-25-3 | |
| Record name | 1,10-Decanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Diaminodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Diaminodecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Decanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Decanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-DECANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GPF1OF9Y1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

